Selective γ-Amine Deprotection in Boc-SPPS
Boc-D-Dab(Dnp)-OH permits the γ‑amino group to remain protected during Boc removal with TFA, a property not shared by Fmoc-Dab(Dnp)-OH, where the base-labile Fmoc group would be prematurely cleaved under the basic conditions of standard Fmoc-SPPS. This orthogonal stability allows for a two-step deprotection sequence: Boc removal (TFA) followed by Dnp removal (e.g., thiophenol) to selectively expose the γ‑amine for further functionalization [1].
| Evidence Dimension | Side-chain protecting group stability under α-amine deprotection conditions |
|---|---|
| Target Compound Data | Dnp group stable under TFA (Boc removal) |
| Comparator Or Baseline | Fmoc-Dab(Dnp)-OH: Fmoc group cleaved by piperidine (20% in DMF) within minutes; Dnp stable |
| Quantified Difference | Boc/Dnp pair enables orthogonal acid-stable side-chain protection not achievable with Fmoc/Dnp in standard Fmoc-SPPS workflows |
| Conditions | Standard Boc-SPPS deprotection: TFA/DCM (1:1); Fmoc-SPPS deprotection: 20% piperidine in DMF |
Why This Matters
This orthogonal stability dictates the choice of synthesis platform; researchers committed to Boc‑SPPS require the Boc/Dnp combination to maintain side-chain integrity.
- [1] Bachem. (2015). DAP AND DAB DERIVATIVES – Pioneering Partner for Peptide Synthesis. Product Catalog. pp. 1-2. View Source
